molecular formula C11H13BrClNO B1404439 2-bromo-N-(5-chloro-2-methylphenyl)-2-methylpropanamide CAS No. 1365963-36-5

2-bromo-N-(5-chloro-2-methylphenyl)-2-methylpropanamide

Cat. No. B1404439
M. Wt: 290.58 g/mol
InChI Key: PODHNEXJCPSSHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-N-(5-chloro-2-methylphenyl)-2-methylpropanamide is a chemical compound with the empirical formula C₁₁H₁₃BrClNO and a molecular weight of 290.58 g/mol . It is a solid compound, and its structural formula can be represented as follows:

Scientific Research Applications

Antimicrobial Activity

  • 2-Chloro(bromo)-(2-methyl)-3-arylpropanamides, which include compounds similar to 2-bromo-N-(5-chloro-2-methylphenyl)-2-methylpropanamide, have demonstrated low antimicrobial activity against strains of staphylococci, intestinal rods, aerobic bacilli, and yeast fungi. Alterations to the aromatic ring with pharmacophores did not significantly enhance their antibacterial and antifungal activities (Grishchuk et al., 2013).

Photochemical Reactions

  • N-(2-Bromoalkanoyl) derivatives of 2-acylanilines, including variants of the chemical , have been studied for their photochemical reactions. These compounds undergo processes like dehydrobromination, cyclization, and bromo-migration when irradiated (Nishio et al., 2005).

Conformational Analysis and Vibrational Spectroscopy

  • Studies on compounds analogous to 2-bromo-N-(5-chloro-2-methylphenyl)-2-methylpropanamide, such as 2-Bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide, have been conducted. These involve experimental and quantum chemical investigations of their electronic properties and vibrational mode couplings (Viana et al., 2017).

Synthesis and Solvolytic Behavior

  • The synthesis and solvolytic behavior of oxazolidinones and spiro-oxazolidinones derived from 2-bromo-2-methylpropanamides have been explored. These compounds undergo hydrolysis under acidic conditions, yielding various products (Scrimin et al., 1988).

properties

IUPAC Name

2-bromo-N-(5-chloro-2-methylphenyl)-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrClNO/c1-7-4-5-8(13)6-9(7)14-10(15)11(2,3)12/h4-6H,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PODHNEXJCPSSHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C(C)(C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-(5-chloro-2-methylphenyl)-2-methylpropanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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